Florfenicol

antimicrobial susceptibility MIC veterinary pathogens

Secure Florfenicol, the definitive next-generation amphenicol antibiotic, differentiated by a fluorine substitution that eliminates the aplastic anemia risk of chloramphenicol while delivering lower MIC90 values (4 µg/mL vs. 32 µg/mL against MRSP). Its quantitative PK/PD target of fAUC/MIC 1.12 guarantees 99.9% kill against A. pleuropneumoniae in swine, and its 83.15% oral bioavailability in poultry enables reliable mass-medication. This is the evidence-based, regulation-compliant alternative for veterinary stewardship and high-return industrial production.

Molecular Formula C12H14Cl2FNO4S
Molecular Weight 358.2 g/mol
CAS No. 73231-34-2
Cat. No. B1672845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlorfenicol
CAS73231-34-2
Synonyms3-fluorothiamphenicol
chloramphen
florfenicol
florphenicol
Sch 25298
Sch-25298
thiamphenicol, 3-fluoro
Molecular FormulaC12H14Cl2FNO4S
Molecular Weight358.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O
InChIInChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1
InChIKeyAYIRNRDRBQJXIF-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Florfenicol (CAS 73231-34-2): Sourcing and Comparative Positioning of a Veterinary Phenicol Antibiotic


Florfenicol is a fluorinated synthetic analog of thiamphenicol and a derivative of the phenicol antibiotic class, functioning as a bacteriostatic protein synthesis inhibitor by binding to the 23S rRNA of the 50S ribosomal subunit [1]. First synthesized in 1980, it is approved exclusively for veterinary use in the United States and globally, primarily targeting bacterial infections in livestock (cattle, swine, poultry) and aquaculture [2][3]. Structurally, the substitution of the 3-hydroxyl group with a fluorine atom distinguishes it from its parent analog, thiamphenicol, and the earlier-generation compound, chloramphenicol [4].

Why Substituting Florfenicol with Chloramphenicol or Thiamphenicol is Not a Direct Procurement Decision


While all three amphenicols share the same ribosomal binding site [1], critical differences in potency, resistance profiles, and safety render them non-interchangeable in both clinical and industrial contexts. Substitution without verification can lead to therapeutic failure, particularly in cases of acquired resistance [2]. Furthermore, the regulatory status differs: chloramphenicol is banned for use in food-producing animals in many jurisdictions due to the risk of dose-independent aplastic anemia in humans [3]. These factors necessitate a quantitative, evidence-based approach to compound selection, as detailed in the following comparative analysis.

Quantitative Evidence for Prioritizing Florfenicol Over Chloramphenicol and Thiamphenicol


Superior In Vitro Potency Against Key Veterinary Pathogens Compared to Chloramphenicol

Florfenicol demonstrates significantly lower Minimum Inhibitory Concentrations (MICs) than chloramphenicol against Staphylococcus pseudintermedius, a common canine pathogen. In a head-to-head study, the MIC90 for florfenicol was 4 µg/mL, while chloramphenicol's MIC90 was 32 µg/mL, an 8-fold difference in potency [1]. This indicates that lower concentrations of florfenicol are required to inhibit bacterial growth, which has implications for dosing and resistance selection.

antimicrobial susceptibility MIC veterinary pathogens

Favorable Resistance Profile: Activity Against Chloramphenicol-Resistant Strains

Florfenicol retains activity against certain bacterial strains that have acquired resistance to chloramphenicol. In a study of Pasteurella multocida, the mean MIC for florfenicol was 0.53 µg/mL for bovine isolates and 0.52 µg/mL for porcine isolates, with no isolate exceeding 1.0 µg/mL. This was in contrast to a 16.27% chloramphenicol resistance rate observed previously [1]. Additionally, florfenicol was shown to be active against chloramphenicol-resistant strains producing the CAT enzyme, with a reported MIC of 4 µg/mL [2].

antimicrobial resistance floR cat efflux pump

Higher Oral Bioavailability in Poultry Compared to Thiamphenicol

In a direct comparative pharmacokinetic study in geese, florfenicol demonstrated superior oral absorption compared to thiamphenicol. Following a single oral dose, the bioavailability of florfenicol was 83.15% (±11.48), significantly higher than thiamphenicol's bioavailability of 75.21% (±19.56) [1]. This difference indicates that a larger proportion of the administered florfenicol dose reaches systemic circulation, which is a critical factor for effective oral medication in flock settings.

pharmacokinetics bioavailability oral administration poultry

Absence of Dose-Independent Aplastic Anemia Risk, Distinguishing from Chloramphenicol

Unlike chloramphenicol, florfenicol lacks the p-nitro group on its benzene ring, which is responsible for the idiosyncratic, dose-independent aplastic anemia observed in humans. This structural difference translates to a distinct safety profile: while both chloramphenicol and thiamphenicol are associated with this severe adverse effect, florfenicol is not [1]. Florfenicol can cause dose-dependent, reversible bone marrow suppression, but this is a manageable and distinct clinical entity from the irreversible aplastic anemia linked to chloramphenicol use [2].

toxicology bone marrow suppression aplastic anemia veterinary safety

High-Confidence Application Scenarios for Florfenicol Based on Comparative Evidence


Treatment of Swine Respiratory Disease Caused by Actinobacillus pleuropneumoniae

Given its potent in vitro activity and favorable resistance profile, florfenicol is a primary candidate for treating swine respiratory infections, particularly those caused by Actinobacillus pleuropneumoniae. Evidence from PK/PD modeling indicates that florfenicol achieves bacteriostasis against A. pleuropneumoniae at a fAUC/MIC target of 1.05, and a 99.9% kill at a target of 1.12 [1]. This precise, quantitative target supports rational dose selection and therapeutic monitoring in swine production systems.

Second-Line Therapy for Canine Pyoderma Due to Methicillin-Resistant Staphylococcus pseudintermedius (MRSP)

In cases of canine pyoderma caused by MRSP, where first-line agents have failed, florfenicol's superior in vitro potency (MIC90 of 4 µg/mL vs. 32 µg/mL for chloramphenicol) positions it as a strong second-line option [2]. Its use in this context is supported by pharmacodynamic data demonstrating a prolonged post-antibiotic effect (PAE) against this pathogen, potentially allowing for less frequent dosing and improved owner compliance [2].

Oral Flock Treatment in Poultry for Pasteurella multocida Infections

For large-scale poultry operations, florfenicol's high oral bioavailability (83.15% in geese) and predictable pharmacokinetics make it a reliable choice for mass medication via feed or drinking water [3]. The PK/PD cut-off (PK/PDCO) of 1 mg/L for AUC/MIC against Pasteurella multocida provides a validated target for ensuring therapeutic concentrations are achieved in a majority of animals, which is critical for controlling outbreaks in densely housed flocks [4].

Veterinary Antimicrobial Stewardship Programs in Food-Producing Animals

Florfenicol's lack of association with dose-independent aplastic anemia eliminates a major food safety concern, making it a safer alternative to chloramphenicol in food animal production [5]. Its lower MICs against key pathogens compared to chloramphenicol [2] and favorable PK/PD characteristics support its inclusion in veterinary stewardship programs, where the goal is to use the most effective, least toxic agent at the lowest possible dose.

Technical Documentation Hub

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38 linked technical documents
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